4-(4-Isopropylphenoxy)piperidine
Overview
Description
4-(4-Isopropylphenoxy)piperidine is an organic compound with the molecular formula C14H21NO It consists of a piperidine ring substituted with a 4-(4-isopropylphenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)piperidine typically involves the reaction of 4-isopropylphenol with piperidine in the presence of a suitable base and solvent. One common method includes the following steps:
Starting Materials: 4-Isopropylphenol and piperidine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide.
Procedure: The 4-isopropylphenol is first dissolved in the solvent, and the base is added to the solution. Piperidine is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Purification: The reaction mixture is then filtered to remove any solid by-products, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Isopropylphenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)piperidine: Similar structure but with a methyl group instead of an isopropyl group.
4-(4-Ethylphenoxy)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.
4-(4-Tert-butylphenoxy)piperidine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
4-(4-Isopropylphenoxy)piperidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity to molecular targets, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKDDKNUOVVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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